Sarcosine methyl ester hydrochloride

Catalog No.
S750039
CAS No.
13515-93-0
M.F
C4H10ClNO2
M. Wt
139.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarcosine methyl ester hydrochloride

CAS Number

13515-93-0

Product Name

Sarcosine methyl ester hydrochloride

IUPAC Name

methyl 2-(methylamino)acetate;hydrochloride

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C4H9NO2.ClH/c1-5-3-4(6)7-2;/h5H,3H2,1-2H3;1H

InChI Key

HQZMRJBVCVYVQA-UHFFFAOYSA-N

SMILES

CNCC(=O)OC.Cl

Synonyms

Sarcosinemethylesterhydrochloride;13515-93-0;methyl2-(methylamino)acetatehydrochloride;SarcosinemethylesterHCl;MethylN-methylaminoacetatehydrochloride;methyln-methylglycinatehydrochloride(1:1);Glycine,N-methyl-,methylester,hydrochloride;Glycine,N-methyl-,methylester,hydrochloride(1:1);Sarcosine-13C3,15Nmethylesterhydrochloride;84570_FLUKA;H-Sar-OMeCl;H-Sar-OMe.HCl;H-Sar-OMe?HCl;PubChem10901;AC1Q3BRR;UNII-YPW7YYP04F;YPW7YYP04F;AC1Q3EA8;84570_ALDRICH;SCHEMBL380580;methylsarcosinatehydrochloride;AC1L35N3;CTK3J2996;5473-12-1(Parent);HQZMRJBVCVYVQA-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CC(=O)OC.[Cl-]
  • Scientific databases indicate few published articles focusing on this compound.
  • Suppliers of the chemical often classify it for "research use only" but details on its research applications are not readily available [].

Further exploration through academic databases or contacting manufacturers directly might be necessary to uncover more specific information regarding potential research applications of Sarcosine Methyl Ester Hydrochloride.

Chemical Properties and Potential Research Areas

Given the structural similarity of Sarcosine Methyl Ester Hydrochloride to Sarcosine, some research areas investigating Sarcosine might be adaptable to the methyl ester form.

  • Sarcosine is a neuromodulator and plays a role in glycine metabolism []. Research on the impact of Sarcosine on neurotransmission and glycine pathways could be explored in the context of Sarcosine Methyl Ester Hydrochloride.

Sarcosine methyl ester hydrochloride is a chemical compound with the molecular formula C₄H₉NO₂·HCl and a molecular weight of 139.58 g/mol. It is a derivative of sarcosine, which is an amino acid and a natural metabolite of glycine. This compound appears as a white to cream crystalline powder and is soluble in water. Its structure includes a methyl ester functional group, which enhances its solubility and bioavailability compared to its parent amino acid.

Sarcosine methyl ester hydrochloride has been studied for its biological properties, particularly in relation to its role in metabolic pathways. It is known to influence the levels of glycine and other metabolites, which can have implications for neurological health. Research indicates that sarcosine derivatives may exhibit neuroprotective effects and could play a role in the treatment of conditions like schizophrenia and depression due to their modulation of N-methyl-D-aspartate receptor activity .

The synthesis of sarcosine methyl ester hydrochloride typically involves the esterification of sarcosine with methanol in the presence of an acid catalyst. The process may also involve the following steps:

  • Preparation of Sarcosine: Sarcosine can be synthesized from glycine through methylation.
  • Esterification: The reaction between sarcosine and methanol is facilitated by an acid catalyst (e.g., sulfuric acid).
  • Hydrochloride Formation: The resulting methyl ester can be converted to its hydrochloride form by treatment with hydrochloric acid.

These methods allow for the efficient production of the compound in laboratory settings.

Sarcosine methyl ester hydrochloride finds applications primarily in biochemical research, particularly in proteomics and metabolic studies. It serves as a substrate in enzyme assays and is also utilized in studies examining neurotransmitter function and metabolism. Additionally, it has potential applications in pharmaceuticals, particularly for developing treatments targeting neurological disorders.

Studies on sarcosine methyl ester hydrochloride have indicated its interactions with various biological systems. Its role as a modulator of neurotransmitter systems suggests that it may influence synaptic plasticity and cognitive functions. Furthermore, research has shown that it may interact with receptors involved in excitatory neurotransmission, which could have therapeutic implications for conditions such as schizophrenia .

Several compounds share structural similarities with sarcosine methyl ester hydrochloride, including:

  • Glycine: An amino acid that serves as a precursor for sarcosine.
  • N-methylglycine (sarcosine): The parent compound from which sarcosine methyl ester is derived.
  • N-formyl-N-methylglycine: A derivative that can be synthesized from sarcosine methyl ester.

Comparison Table

CompoundStructureUnique Features
Sarcosine methyl ester hydrochlorideC₄H₉NO₂·HClEnhanced solubility and bioavailability
GlycineC₂H₅NO₂Simple amino acid, less soluble than esters
N-methylglycine (sarcosine)C₂H₅NOPrecursor to sarcosine methyl ester
N-formyl-N-methylglycineC₄H₉NO₂Intermediate product with potential therapeutic uses

Sarcosine methyl ester hydrochloride stands out due to its enhanced solubility and potential bioactivity, making it a valuable compound for both research and therapeutic applications. Its unique chemical structure allows for specific interactions within biological systems that are not present in simpler amino acids or their derivatives.

UNII

YPW7YYP04F

Related CAS

5473-12-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 52 of 53 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (76.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (23.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13515-93-0

General Manufacturing Information

Glycine, N-methyl-, methyl ester, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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